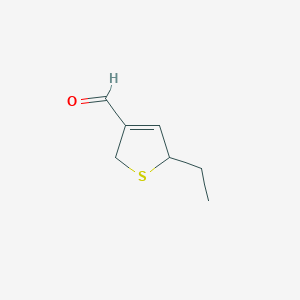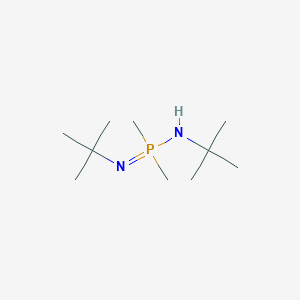
3-Hydroxybutane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxybutane-1-sulfonic acid is an organic compound with the molecular formula C4H10O4S. It is a sulfonic acid derivative, characterized by the presence of a hydroxyl group and a sulfonic acid group attached to a butane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Hydroxybutane-1-sulfonic acid typically involves the reaction of allyl alcohol with bisulfite in the presence of oxygen. The reaction is carried out in a neutral or slightly alkaline sulfite solution, with finely divided oxygen or oxygen-containing gases such as air. The reaction conditions require continuous neutralization of the alkali freed during the reaction by the addition of an acid, preferably sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure optimal yields and purity. The reaction conditions are carefully monitored, and the product is purified through various techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxybutane-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to form sulfonates.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of butane-1,4-dione or butane-1,4-dial.
Reduction: Formation of butane-1-sulfonate.
Substitution: Formation of various substituted butane derivatives.
Scientific Research Applications
3-Hydroxybutane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Explored for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of detergents, water-soluble dyes, and ion-exchange resins.
Mechanism of Action
The mechanism of action of 3-Hydroxybutane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and sulfonic acid group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybutane-1-sulfonic acid: Similar structure but with the hydroxyl group at a different position.
3-Hydroxypropane-1-sulfonic acid: Shorter carbon chain but similar functional groups.
Uniqueness
3-Hydroxybutane-1-sulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
60833-97-8 |
|---|---|
Molecular Formula |
C4H10O4S |
Molecular Weight |
154.19 g/mol |
IUPAC Name |
3-hydroxybutane-1-sulfonic acid |
InChI |
InChI=1S/C4H10O4S/c1-4(5)2-3-9(6,7)8/h4-5H,2-3H2,1H3,(H,6,7,8) |
InChI Key |
RTTNOHLFPFFOCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCS(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate](/img/structure/B14600155.png)




![{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14600195.png)

![1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14600211.png)
